

Application Notes: Quantification of Histamine in Biological Samples Using Competitive ELISA

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Compound of Interest

Compound Name: Histamine

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Introduction

Histamine, a biogenic amine derived from the decarboxylation of histidine, is a critical mediator of inflammatory and allergic responses.[1] It plays a significant role in various physiological and pathological processes, including neurotransmission, gastric acid secretion, and immune modulation.[2][3] Accurate quantification of **histamine** levels in biological samples such as plasma, serum, urine, and cell culture supernatants is crucial for research in allergy, immunology, pharmacology, and neuroscience. This document provides a detailed protocol for the quantification of **histamine** using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a sensitive and specific method for this application.[4]

Principle of the Assay

The **histamine** ELISA is a competitive immunoassay.[4][5] In this assay format, **histamine** present in the sample competes with a fixed amount of enzyme-labeled **histamine** (e.g., **histamine**-horseradish peroxidase [HRP] conjugate) for binding to a limited number of anti-**histamine** antibodies coated on the microplate wells.[1][4] The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of **histamine** in the sample.[4] After a washing step to remove unbound substances, a substrate solution is added, and the color development is measured spectrophotometrically. The concentration of **histamine** in the sample is determined by comparing its absorbance with a standard curve generated from known concentrations of **histamine**. [4][6]

Data Presentation

Standard Curve

A typical standard curve is generated by plotting the absorbance (or a calculated value like %B/B0) against the corresponding **histamine** concentration. A four-parameter logistic (4-PL) or log-logit curve fit is recommended for accurate quantification.[\[4\]](#)[\[7\]](#)

Table 1: Example of a **Histamine** ELISA Standard Curve

Standard Concentration (ng/mL)	Mean Absorbance (450 nm)	%B/B0
0 (B0)	2.302	100%
1.56	1.971	85.6%
3.13	1.712	74.4%
6.25	1.368	59.4%
12.5	1.007	43.7%
25	0.716	31.1%
50	0.526	22.8%
100	0.418	18.2%

%B/B0 is calculated as (Mean Absorbance of Standard / Mean Absorbance of 0 ng/mL Standard) x 100. Data is representative and may vary between kits and experiments.[\[8\]](#)

Sample Data

Table 2: Representative **Histamine** Concentrations in Biological Samples

Sample Type	Reported Normal Range (ng/mL)
Plasma	< 1 - 7
Whole Blood	20 - 200
Urine	4 - 54

These values are for general guidance only and may vary depending on the individual, species, and experimental conditions.[\[1\]](#)

Experimental Protocols

Materials and Reagents

- **Histamine** ELISA Kit (containing pre-coated 96-well plate, **histamine** standards, **histamine**-HRP conjugate, wash buffer, substrate, and stop solution)
- Biological samples (plasma, serum, urine, cell culture supernatant, tissue homogenate)
- Precision pipettes and tips
- Microplate reader capable of measuring absorbance at 450 nm (or 650 nm if TMB is used without a stop solution)[\[1\]](#)[\[4\]](#)
- Distilled or deionized water
- Vortex mixer
- Microplate shaker (optional)[\[1\]](#)

Sample Preparation

Proper sample collection and preparation are critical for accurate results. **Histamine** can adhere to glass, so it is recommended to use plasticware.[\[1\]](#)

- Plasma: Collect blood into tubes containing EDTA as an anticoagulant.[\[9\]](#)[\[10\]](#) Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[\[9\]](#) Aspirate the plasma and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[\[11\]](#)

- Serum: Collect blood into a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[12] Centrifuge at 1000 x g for 20 minutes.[12] Collect the serum and store as described for plasma.
- Urine: A 24-hour urine collection or a spontaneous urine sample can be used.[13] To prevent degradation, the collection container should contain 10-15 mL of 6 M HCl.[13] Centrifuge the sample to remove any particulate matter.
- Cell Culture Supernatants: Centrifuge the cell culture media at 1000 x g for 20 minutes at 2-8°C to remove cells and debris.[9] The supernatant can then be assayed directly or stored.
- Tissue Homogenates: Rinse tissues with ice-cold PBS (pH 7.4) to remove excess blood.[9] Weigh the tissue and homogenize it in PBS (a common ratio is 1:9, tissue weight to PBS volume).[9] Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. The resulting supernatant is used for the assay.
- Cell Lysates: Wash cells with cold PBS and centrifuge to obtain a cell pellet. Resuspend the pellet in PBS and lyse the cells by sonication or repeated freeze-thaw cycles.[10][11] Centrifuge to remove cellular debris and collect the supernatant.[11]

Assay Procedure

- Preparation: Bring all reagents and samples to room temperature before use.[1] Prepare the required amount of wash buffer by diluting the concentrate with distilled water as per the kit instructions.
- Standard and Sample Addition: Add 50 µL of each standard, blank (zero standard), and prepared sample to the appropriate wells of the anti-**histamine** antibody-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.[4][6]
- Competitive Reaction: Add 50 µL of the **Histamine**-HRP conjugate to each well (except for the substrate blank wells, if used).[1]
- Incubation: Gently mix the plate and incubate for 45 minutes at room temperature (18-30°C). [4] Covering the plate is recommended to prevent evaporation.

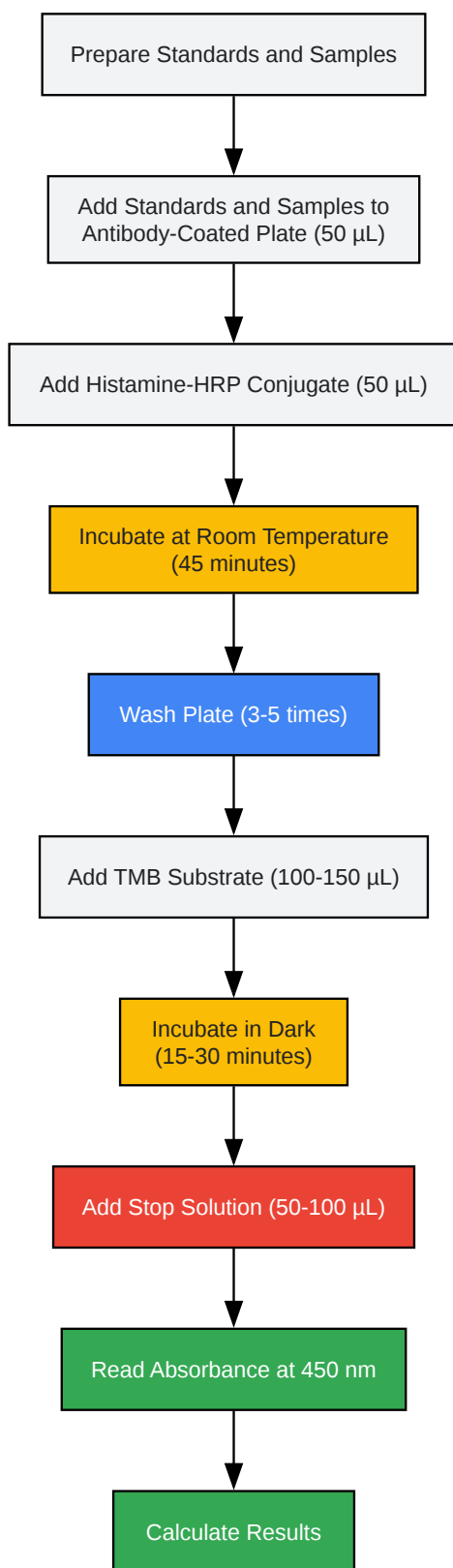
- **Washing:** After incubation, aspirate or decant the contents of the wells. Wash the wells three to five times with the prepared wash buffer, ensuring complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.[1]
- **Substrate Addition:** Add 100-150 μ L of the TMB substrate solution to each well.[4]
- **Color Development:** Incubate the plate in the dark at room temperature for 15-30 minutes.[4][13] Monitor the color development.
- **Stopping the Reaction:** Add 50-100 μ L of the stop solution to each well. The color will change from blue to yellow.[8]
- **Absorbance Measurement:** Read the absorbance of each well within 10-15 minutes of adding the stop solution, using a microplate reader set to 450 nm.[5][8]

Data Analysis

- **Calculate Mean Absorbance:** Average the duplicate or triplicate absorbance readings for each standard, control, and sample.
- **Subtract Background:** Subtract the mean absorbance of the blank (if applicable) from all other readings.
- **Generate Standard Curve:** Plot the mean absorbance (or %B/B0) for each standard on the y-axis against its corresponding concentration on the x-axis. Use a four-parameter logistic (4-PL) or a log-logit curve-fitting model to generate the standard curve.[1][4]
- **Calculate Sample Concentrations:** Interpolate the **histamine** concentration of the unknown samples from the standard curve.[6]
- **Apply Dilution Factor:** If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.[6]

Visualization of Key Processes

Histamine ELISA Workflow



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Caption: Workflow for the **histamine** competitive ELISA protocol.

Histamine Signaling Pathways



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Caption: Simplified overview of **histamine** receptor signaling pathways.

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